
6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, also known as this compound, is a useful research compound. Its molecular formula is C11H11BrO and its molecular weight is 239.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photochromic Properties and Molecular Structure
The research conducted by Chen et al. (2010) delves into the photochromic properties of related compounds synthesized from 6,6′-dimethyl-[2,2′-bi-1H-indene]-3,3′-diethyl-3,3′-dihydroxy-1,1′-dione. It was observed that substituting hydrogen atoms with bromines in these compounds significantly impacts their photochromic and photomagnetic properties. The study provides insights into the molecular arrangement and UV-Vis absorption spectra, indicating potential applications in materials science, particularly for substances that change color when exposed to light (Chen et al., 2010).
Synthesis and Crystal Structure Analysis
Saeed et al. (2020) have synthesized new antipyrine derivatives and explored their crystal structure through X-ray analysis. They have focused on the intermolecular interactions and the role of hydrogen bonds and π-interactions in the stability of the molecular structures. This research might provide foundational knowledge for the synthesis and design of novel compounds with specific structural and functional properties, relevant in the field of pharmaceuticals and material science (Saeed et al., 2020).
Kinetics and Synthesis of Chromene Derivatives
Asheri et al. (2016) studied the synthesis, kinetics, and thermodynamics of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate. This compound is significant due to its application in pharmaceuticals, especially as anticancer drugs. Their research provides valuable insights into the reaction mechanisms and kinetics, crucial for the development and optimization of synthetic pathways in pharmaceutical chemistry (Asheri et al., 2016).
N-Heterocyclic Carbenes and Ring Enlargement Reactions
Schmidt et al. (2008) explored the reactions of l,2-dimethylindazolium-3-carboxylate to form N-heterocyclic carbenes, which were then reacted with α-halo ketones like 2-bromo-2,3-dihydro-1Η-inden-1-one. This reaction leads to cinnolines through a ring enlargement process. The research provides a deep understanding of the reactivity and applications of N-heterocyclic carbenes in synthetic chemistry, potentially contributing to the synthesis of complex molecular structures in pharmaceuticals and material sciences (Schmidt et al., 2008).
Safety and Hazards
Direcciones Futuras
The future directions for “6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one” and similar compounds could involve further exploration of their synthesis methods and potential applications. For instance, the versatility of the nickel-catalyzed reductive cyclization method has been demonstrated in several short stereoselective syntheses of medically valuable compounds .
Propiedades
IUPAC Name |
6-bromo-2,2-dimethyl-3H-inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFZPAUIJLEEAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1=O)C=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602236 |
Source


|
| Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165730-10-9 |
Source


|
| Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
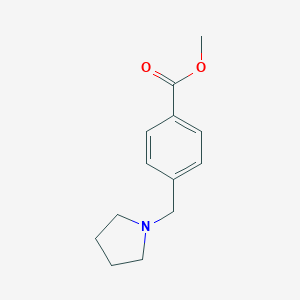
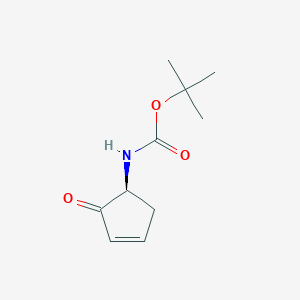
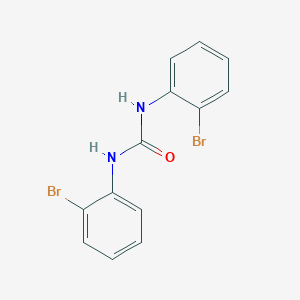
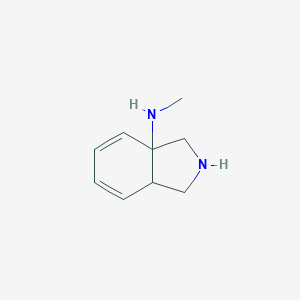
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate](/img/structure/B66532.png)
![6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole](/img/structure/B66535.png)
![[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol](/img/structure/B66537.png)

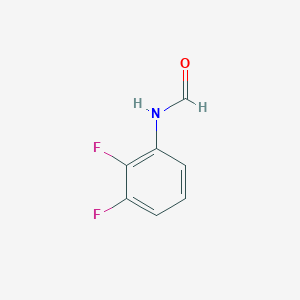

![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)
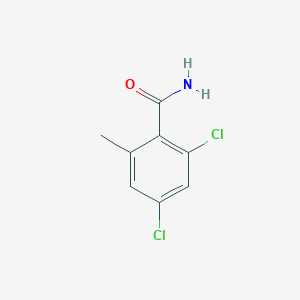
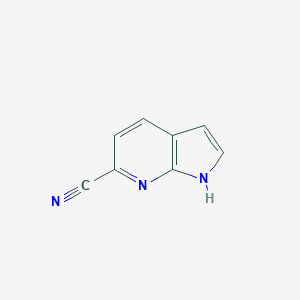
![2-[(E)-2-Chloroethenyl]pyridine](/img/structure/B66551.png)
